Methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features an azetidine ring, a trifluoromethyl group, and a benzoate ester, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate typically involves the reaction of 4-hydroxy-2-(trifluoromethyl)benzoic acid with azetidine in the presence of a suitable base and methylating agent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group to alcohol using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the azetidine ring or trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium azide in DMF for azetidine ring substitution
Major Products Formed
Oxidation: 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzaldehyde
Reduction: 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzyl alcohol
Substitution: 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoic acid derivatives
Scientific Research Applications
Methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 3-(azetidin-3-yloxy)-4-(trifluoromethyl)pyridine
- 4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole dihydrochloride
Uniqueness
Methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate stands out due to its unique combination of an azetidine ring and a trifluoromethyl group attached to a benzoate ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12F3NO3 |
---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
methyl 4-(azetidin-3-yloxy)-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H12F3NO3/c1-18-11(17)9-3-2-7(19-8-5-16-6-8)4-10(9)12(13,14)15/h2-4,8,16H,5-6H2,1H3 |
InChI Key |
XHYDEQUYGAQREK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC2CNC2)C(F)(F)F |
Origin of Product |
United States |
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